N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide
Description
This compound is a hybrid benzothiazole-benzodiazole derivative featuring:
- A 6-methoxybenzothiazole core linked via an acetamide bridge.
- A 2-sulfanyl-5-methyl-1H-1,3-benzodiazole substituent.
Benzothiazoles are renowned for their biological relevance, including antimicrobial, anticancer, and enzyme inhibitory properties . The acetamide and sulfanyl groups enhance molecular interactions, such as hydrogen bonding and hydrophobic effects, which are critical for binding to biological targets . The methoxy group at position 6 of the benzothiazole ring improves solubility and modulates electronic properties .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-10-3-5-12-14(7-10)21-17(19-12)25-9-16(23)22-18-20-13-6-4-11(24-2)8-15(13)26-18/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSKVZFWWGKTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis, structure-activity relationships, and relevant case studies that highlight its potential therapeutic applications.
Structural Overview
The compound features a complex molecular structure characterized by the presence of a benzothiazole moiety linked to a benzodiazole unit via a sulfanyl group. The molecular formula is with a molecular weight of approximately 352.45 g/mol. The structural configuration plays a crucial role in its biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of benzothiazole derivatives. The compound exhibits significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives similar to this compound have shown minimum inhibitory concentration (MIC) values in the range of 10.7–21.4 μmol/mL against multiple pathogens, indicating potent antibacterial effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μmol/mL) | Target Organisms |
|---|---|---|
| 4d | 10.7–21.4 | E. coli, S. aureus |
| 4p | 21.4–40.2 | Candida albicans |
| 3h | Varies | Various fungi |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that compounds with similar structural features can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of specific substituents on the benzothiazole and benzodiazole rings significantly influences cytotoxicity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HCT-116 | 20 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Benzothiazole Moiety : The benzothiazole core is essential for antimicrobial and anticancer activities due to its ability to interact with biological targets.
- Substituents : Variations in substituents at the C-2 position of the benzothiazole affect the bioactivity profile significantly.
- Sulfanyl Group : This group enhances the lipophilicity and bioavailability of the compound.
Case Studies
Several case studies have explored the efficacy of this compound and its analogs:
- Antimicrobial Efficacy : A study demonstrated that modifications in the benzothiazole structure led to enhanced antimicrobial activity against resistant strains of bacteria .
- Cancer Research : Research focusing on derivatives showed promising results in inhibiting tumor growth in animal models when administered at specific dosages .
Scientific Research Applications
Chemistry Applications
Synthesis and Reaction Mechanisms
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows researchers to explore new synthetic routes and develop complex molecules.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Can be oxidized to form sulfoxides or sulfones. | Sulfoxide derivatives |
| Reduction | Reduction can yield amines or alcohols. | Amines, alcohols |
| Substitution | Participates in nucleophilic substitution reactions. | Various substituted products |
Biological Applications
Biochemical Probes
The compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. Its structural properties allow it to bind selectively to specific biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens.
Case Study: Antimicrobial Efficacy
A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
Medicinal Applications
Therapeutic Potential
The compound has been explored for its therapeutic properties, including anti-inflammatory and anticancer activities. Its mechanism of action often involves enzyme inhibition or receptor modulation.
Table 2: Therapeutic Properties Explored
Industrial Applications
Material Science
In industrial applications, this compound is being studied for its role in developing new materials with specific properties such as enhanced thermal stability and chemical resistance.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences and Similarities
Physicochemical Properties
Q & A
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
